molecular formula C16H13N3O4S3 B2861471 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034399-91-0

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No. B2861471
M. Wt: 407.48
InChI Key: LMLRTYJQNPSXER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule that includes several interesting functional groups and structural features. It contains furan and thiophene rings, which are five-membered aromatic heterocycles, one with an oxygen atom and the other with a sulfur atom . It also includes a benzo[c][1,2,5]thiadiazole moiety, which is a type of aromatic heterocycle that often appears in organic semiconductors . The molecule also features a sulfonamide group, which is a common feature in many pharmaceuticals .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its aromatic heterocycles and functional groups. For example, the presence of the sulfonamide group could potentially make the compound more polar and increase its solubility in water .

Scientific Research Applications

Ocular Hypotensive Agents

Sulfonamide derivatives, including those related to the chemical structure , have been investigated for their potential utility as topically active inhibitors of ocular carbonic anhydrase, useful in the treatment of glaucoma. Compounds like 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester have shown significant ocular hypotensive activity, indicating the potential of related structures in ocular applications (Graham et al., 1989).

Anti-inflammatory and Antithrombotic Drugs

New derivatives designed and docked against human enzymes involved in the inflammatory pathway, such as cyclooxygenase-2 (COX-2), lipoxygenase, thromboxane synthase, and prostacyclin synthase, show the potential of furan and thiophene derivatives in developing potent anti-inflammatory and antithrombotic drugs (Sekhar et al., 2009).

Synthetic Methodologies

Research into efficient construction methods for 2-sulfonylbenzo[b]furans from readily available precursors highlights the importance of these compounds in organic synthesis. The use of a copper/silver-mediated cascade reaction offers a novel approach to constructing complex molecules, which could be applied to a wide range of synthetic targets (Li & Liu, 2014).

Hybrid Drug Design

The combination of sulfonamide groups with various pharmaceutically active heterocycles, including furan and thiophene, results in compounds with a wide variety of biological activities. This strategy of creating two-component sulfonamide hybrids is significant for the development of new therapeutic agents with enhanced efficacy and specificity (Ghomashi et al., 2022).

Molecular Docking and Biological Screening

The design, synthesis, and molecular docking studies of N-ethyl-N-methylbenzenesulfonamide derivatives have shown effective antimicrobial and antiproliferative agents, indicating the potential of these compounds in addressing various microbial infections and proliferative diseases (El-Gilil, 2019).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O4S3/c20-16(13-6-2-8-23-13,14-7-3-9-24-14)10-17-26(21,22)12-5-1-4-11-15(12)19-25-18-11/h1-9,17,20H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLRTYJQNPSXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

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